1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene
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Overview
Description
1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene typically involves multi-step organic reactions. One common method includes the bromination of 4-ethoxy-5-fluoro-2-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to form the corresponding hydrocarbon.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and fluoro groups can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-ethoxy-5-fluoro-4-methylbenzene: Similar structure but with different positions of the substituents, affecting its reactivity and applications.
1-Bromo-4,5-difluoro-2-methylbenzene:
4-Bromo-1-fluoro-2-methylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-ethoxy-5-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRIOJFBNABCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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